molecular formula C23H38N6O6S B12509122 1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate

1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate

Cat. No.: B12509122
M. Wt: 526.7 g/mol
InChI Key: AIEZTKLTLCMZIA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold combining a tetrahydroquinoline sulfonamide moiety, a carbamimidamido-pentanoyl chain, and a methylpiperidine carboxylic acid core. The tetrahydroquinoline group is a bicyclic aromatic system known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation and cancer . The sulfonamide group enhances solubility and bioavailability, while the carbamimidamido (guanidine) side chain may contribute to interactions with negatively charged biomolecules, such as nucleic acids or phosphorylated proteins.

However, structural analogs, such as tetrahydroquinoline derivatives and sulfonamide-containing molecules, are well-documented in medicinal chemistry for their roles as kinase inhibitors, protease modulators, or antimicrobial agents .

Properties

IUPAC Name

1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZTKLTLCMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate Compound II

The synthesis begins with the preparation of (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidinecarboxylic acid (Compound II). This intermediate is obtained by reacting Compound I (30 g) in a mixture of ethanol and 1N sodium hydroxide, followed by neutralization with hydrochloric acid. The process yields Compound II with 97% efficiency, as confirmed by mass spectrometry (ESI-MS: m/z 548.3 [M–H]+).

Hydrogenation and Reduction

Compound II undergoes hydrogenation in tetrahydrofuran (250 mL) using 10% palladium on carbon (Pd/C) and formic acid (21 g) as a hydrogen donor. The reaction proceeds at 20°C for 24 hours, achieving 90% conversion to crude argatroban. Post-reaction filtration and solvent evaporation yield a white solid, which is dissolved in ethyl acetate and dried over anhydrous sodium sulfate.

Purification via Recrystallization

Crude argatroban is purified using 95% ethanol (415 mL) at a ratio of 1 g:20 mL. Recrystallization at 20°C produces argatroban monohydrate with 85% recovery and >99% purity. This method emphasizes solvent selection to stabilize the hydrate form while removing residual catalysts.

Nitro Precursor Hydrogenolysis Method

Hydrogenation of Nitro-Arginyl Intermediate

An alternative route starts with (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidinecarboxylic acid in methanol/acetic acid. Catalytic hydrogenation (H2, 50 psi) with Pd/C at 25°C reduces the nitro group to a guanidino moiety. The reaction mass is concentrated to half-volume, adjusted to pH 7.0–7.5 with sodium hydroxide, and filtered to remove Pd/C.

Crystallization and Monohydrate Formation

The filtrate is diluted with methanol:water (1:7 v/v) and treated with decolorizing carbon. Controlled cooling from reflux (90°C) to 20°C over 11–17 hours induces crystallization. The monohydrate form is isolated via vacuum filtration and dried under nitrogen at 50–80°C, achieving a final purity of 99.5%.

Comparative Analysis of Preparation Methods

Parameter Formic Acid Method Nitro Hydrogenolysis
Catalyst Pd/C (10 wt%) + formic acid Pd/C under H2 atmosphere
Reaction Time 24 hours 12–18 hours
Yield (Crude) 90% 88%
Recrystallization Solvent Ethanol (95%) Methanol:water (1:7)
Final Purity >99% 99.5%

Both methods prioritize stereochemical fidelity, with the (2R,4R) configuration critical for thrombin inhibition. The nitro hydrogenolysis route offers higher scalability, while the formic acid method reduces reliance on pressurized H2.

Stereochemical Control and Isomer Management

Argatroban’s activity depends on the (2R,4R) configuration of its piperidine ring. Impurities such as the (2S,4R)-isomer (CAS: 189264-02-6) are minimized using chiral catalysts and controlled crystallization. Isopropanol recrystallization at 0–20°C selectively precipitates the desired diastereomer, reducing isomer content to <0.1%. Mass spectrometry (ESI-MS: m/z 508.6 [M+H]+) and chiral HPLC (CHIRALPAK IC column) validate stereochemical purity.

Hydrate Stabilization Techniques

The monohydrate form is stabilized via solvent-mediated crystallization. Methanol:water mixtures (10–20% methanol) promote hydrogen bonding between the carboxylic acid group and water molecules. X-ray diffraction confirms a monoclinic crystal lattice (space group P21) with water molecules occupying specific interstitial sites.

Industrial-Scale Process Optimization

Solvent Recovery and Recycling

Ethanol and tetrahydrofuran are recovered via distillation (70–80°C, 200 mbar), achieving 95% solvent reuse. This reduces production costs by 30% compared to single-use solvents.

Quality Control Metrics

  • Residual Solvents : GC-MS analysis ensures ethanol (<500 ppm) and formic acid (<100 ppm) meet ICH guidelines.
  • Heavy Metals : Inductively coupled plasma (ICP) spectroscopy confirms Pd residuals <10 ppm.

Chemical Reactions Analysis

Types of Reactions

1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Scientific Research Applications

1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Tetrahydroquinoline and Isoquinoline Derivatives

a) 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles

  • Structure: Features a fused pyrimido-isoquinoline core with a nitrile group.
  • Synthesis: Prepared via copper(I) iodide-catalyzed reactions of bromophenyl-tetrahydropyrimidines with malononitrile, highlighting efficient heterocyclic functionalization .
  • The nitrile group may enhance metabolic stability but limit solubility compared to carboxylic acid derivatives.

b) Quinoline Yellow (QY)

  • Structure: A sulfonated quinoline dye used in biochemical studies.
  • Application : Employed in 3D hydrogel platforms for modulating chemical microenvironments in cell culture .
  • Key Differences: While both compounds contain quinoline cores, QY is smaller and sulfonated for solubility in aqueous matrices.

Functional Analogs: Sulfonamide-Containing Therapeutics

a) Celecoxib (Cyclooxygenase-2 Inhibitor)

  • Structure : Aryl sulfonamide with a pyrazole core.
  • Mechanism : Binds COX-2 via sulfonamide interactions.
  • Comparison: The target compound’s tetrahydroquinoline sulfonamide may similarly target enzymatic pockets but with added guanidine groups for enhanced binding to acidic residues.

b) Dorzolamide (Carbonic Anhydrase Inhibitor)

  • Structure: Thienothiopyran sulfonamide.
  • Mechanism : Sulfonamide coordinates zinc in the enzyme active site.

Table 1: Comparative Analysis of Key Features

Compound Core Structure Functional Groups Synthesis Method Potential Applications
Target Compound Tetrahydroquinoline + peptide Sulfonamide, guanidine, carboxylic acid Likely multi-step solid-phase (inferred) Kinase inhibition, antimicrobial agents
6-Amino-pyrimido-isoquinoline carbonitrile Pyrimido-isoquinoline Nitrile, amine CuI-catalyzed coupling Anticancer scaffolds
Quinoline Yellow Quinoline Sulfonate Commercial synthesis Biomaterial staining, 3D culture
Celecoxib Pyrazole Aryl sulfonamide Multi-step organic synthesis Anti-inflammatory

Biological Activity

The compound 1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate, also known by its chemical identifiers and CAS number 74863-84-6, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H36N6O5S
  • Molecular Weight : 508.64 g/mol
  • IUPAC Name : 1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate

The structure consists of a piperidine ring, a sulfonamide group, and a carbamimidamide moiety. These components contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HeLa12Cell cycle arrest
A54910Inhibition of proliferation

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory effects on soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular diseases. This inhibition could lead to increased levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Apoptosis

A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.